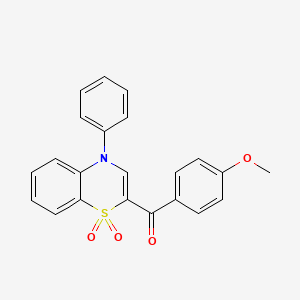![molecular formula C15H12ClF3N4S B2764099 4-(4-chlorophenyl)-3-(methylsulfanyl)-5-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]-4H-1,2,4-triazole CAS No. 2062067-11-0](/img/structure/B2764099.png)
4-(4-chlorophenyl)-3-(methylsulfanyl)-5-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains several functional groups including a chlorophenyl group, a methylsulfanyl group, a trifluoromethyl group, and a 1,2,4-triazole ring. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the 1,2,4-triazole ring. The presence of the electronegative chlorine and fluorine atoms could influence the compound’s polarity and intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the trifluoromethyl group could participate in radical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar trifluoromethyl and chlorophenyl groups could impact the compound’s solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Triazole derivatives have been extensively studied for their corrosion inhibition properties. For instance, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole (4-MTHT) is highlighted for its effectiveness in protecting mild steel in hydrochloric acid solutions, showing high inhibition efficiencies that can reach up to 99.6% at certain concentrations. This high efficiency is attributed to the adsorption of triazole derivatives on the steel surface, following the Langmuir isotherm model. The inhibitory behavior is significantly influenced by the structural and electronic effects of the substituents present in the molecule, as demonstrated by both electrochemical techniques and molecular modeling studies (Bentiss et al., 2007), (Lagrenée et al., 2002).
Antitumor Activity
Research into the antitumor activity of triazole derivatives has led to the development of compounds with potential cancer-fighting properties. A study involving the synthesis of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side chains showed that these compounds exhibited in vitro antitumor activity against several cancer cell lines. The investigation into the relationship between the molecular structure and the antitumor efficacy of these compounds provides valuable insights into the design of new chemotherapeutic agents (Guo-qiang Hu et al., 2008).
Antibacterial and Surface Activity
Triazole derivatives also exhibit significant antibacterial and surface activities. The synthesis of specific 1,2,4-triazole derivatives has led to compounds that possess both antimicrobial properties and can act as surface-active agents. These findings open new avenues for the application of triazole derivatives in medical and industrial fields, where their antimicrobial properties can be utilized to prevent bacterial growth and maintain hygiene (El-Sayed, 2006).
Molecular Docking Studies
The molecular docking studies of triazole derivatives further extend their potential applications in the pharmaceutical industry. Such studies help in understanding the orientation and interaction of molecules within the active sites of enzymes or receptors, paving the way for the development of new drugs with targeted actions. This approach is instrumental in the design of COX-2 inhibitors and other pharmaceutical agents, demonstrating the versatility of triazole derivatives in drug development (Al-Hourani et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-3-methylsulfanyl-5-[1-methyl-4-(trifluoromethyl)pyrrol-3-yl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N4S/c1-22-7-11(12(8-22)15(17,18)19)13-20-21-14(24-2)23(13)10-5-3-9(16)4-6-10/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSOHCXFFYPXJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=C1)C(F)(F)F)C2=NN=C(N2C3=CC=C(C=C3)Cl)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

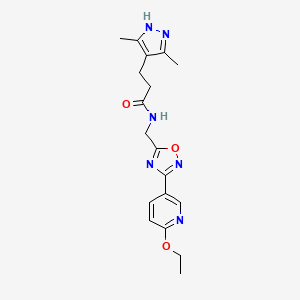



![(Z)-5-chloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2764024.png)
![2-[(2,6-Dichlorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2764026.png)
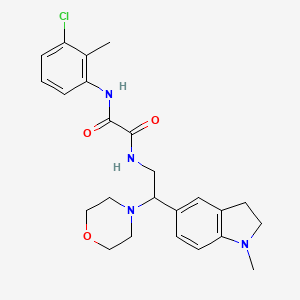

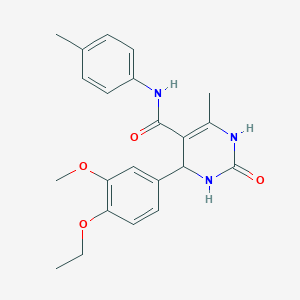
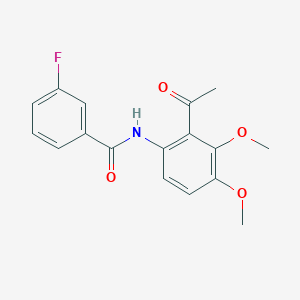

![(E)-3-[3-chloro-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2764034.png)
![Ethyl 4-(4-chlorophenyl)-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2764035.png)
